N-(Chloromethyl)-4-nitrophthalimide
Overview
Description
N-(Chloromethyl)-4-nitrophthalimide (CMNP) is a synthetic compound with a wide range of applications in scientific research. It is a chloromethylated derivative of 4-nitrophthalimide, and is used as a reagent for various chemical reactions. CMNP is an important reagent in organic synthesis, and is used in many research applications for its unique properties.
Scientific Research Applications
Molecular Complex Formation
N-(Chloromethyl)-4-nitrophthalimide and related phthalimides exhibit the ability to form colored molecular complexes with various compounds. These complexes have small association constants and enthalpies of complex formation, suggesting potential uses as conformational probes in synthetic polypeptides. Their broad absorption maxima and extinction coefficients align with charge transfer complexes, indicating applications in molecular studies and possibly in the development of sensors or probes (Carrión et al., 1968).
Herbicidal Activities
4-Nitrophthalimide, closely related to N-(Chloromethyl)-4-nitrophthalimide, has been used in asymmetric aza-Michael additions to nitroalkenes. Some products of these reactions exhibited moderate to good herbicidal activities, suggesting potential agricultural applications (Ma et al., 2013).
Solubility and Thermodynamic Properties
The solubility of 4-nitrophthalimide in various solvents has been extensively studied, which is crucial for its purification and application in different mediums. Understanding these properties aids in designing efficient processes for its industrial and laboratory use (Han et al., 2016).
Polymer Synthesis
N-(Chloromethyl)-4-nitrophthalimide serves as a precursor in the synthesis of various polymers. For example, it has been used in synthesizing polyetherimides, where its incorporation into polymers contributes to properties like solubility in polar aprotic solvents and high thermal stability. These polymers find applications in high-performance materials (Thiruvasagam & Venkatesan, 2009).
Hydrogen Bonding and Structural Analysis
Studies on isomeric nitrophthalimides, closely related to N-(Chloromethyl)-4-nitrophthalimide, have revealed insights into the hydrogen bonding patterns and structural properties. These studies are significant in understanding molecular interactions and designing compounds with specific physical and chemical characteristics (Glidewell et al., 2004).
properties
IUPAC Name |
2-(chloromethyl)-5-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-11-8(13)6-2-1-5(12(15)16)3-7(6)9(11)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMUGXUCSVUONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202856 | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Chloromethyl)-4-nitrophthalimide | |
CAS RN |
54455-37-7, 54455-34-4 | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054455377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Chloromethyl-4-nitrophthalimide [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ4YQ2FB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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